
Sodium diethylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium diethylphosphinate is a chemical compound with the molecular formula C4H10NaO2P . It is also known by other names such as Phosphinic acid, P,P-diethyl-, sodium salt (1:1), and this compound .
Synthesis Analysis
This compound can be synthesized through various methods. One method involves a free-radical addition reaction of ethylene and sodium hypophosphite on a gas-liquid interface under atmospheric pressure . Another method involves intercalating aluminum diethylphosphinate into microwave expanded vermiculite and grafting sodium stearate on its surface .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by Fourier Transform Infrared Spectroscopy (FTIR) and 31P Nuclear Magnetic Resonance (NMR) spectroscopic analysis .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be intercalated into microwave expanded vermiculite and grafted with sodium stearate to create a functional filler with flame retardant properties . It can also undergo hydrolysis to give phosphorous acid .
Scientific Research Applications
Synthesis and Production
- Sodium diethylphosphinate (NaDEPh) is synthesized via a gas-liquid free radical addition reaction under atmospheric pressure. This process involves the reaction of ethylene and sodium hypophosphite on a gas-liquid interface, using a self-designed gas-liquid reactor. This method achieves a high purity product (99%) in just 6 hours without additional purification, as confirmed by FTIR and 31P NMR spectroscopic analysis (Han et al., 2011).
Use in Flame Retardants
- NaDEPh is used in the preparation of aluminum diethylphosphinate, a novel class of flame retardant. By reacting self-synthesized NaDEPh with aluminum salts, a product with high phosphorous levels and strong thermal stability is obtained. The optimal conditions for this reaction include a pH of 2-3 and a reaction temperature of 75°C (Zhang Bao-gui, 2011).
- Another approach to prepare aluminum diethylphosphinate involves a photo-initiated free-radical addition reaction under atmospheric pressure. UV-irradiation is used to treat a solution of sodium hypophosphite with ethylene, resulting in a yield of approximately 96% for the final product. This process is efficient and offers high purity and thermal stability (Yang et al., 2011).
Environmental Applications
- In environmental science, NaDEPh is explored for the removal of aluminum from aqueous solutions. As a ligand agent, it forms insoluble complexes with aluminum, enabling its removal from the aqueous phase. This process is effective over a range of pH levels and is not significantly affected by the presence of calcium or chloride (Rodil et al., 2004).
Polymer Modification
- NaDEPh is used to modify the properties of polyethyleneterephthalate (PET), a common plastic. It acts as a modifier, influencing the PET molecule's resistance to combustion. The timing of its introduction during the production process is crucial to minimize adverse effects on the reaction progress (Troev et al., 1979).
Catalysis and Chemical Reactions
- In chemistry, NaDEPh participates in reactions with Group VIB hexacarbonyls, showing potential as a catalyst in the phosphorylation of tetrachloroethylene. This involves a nucleophilic attack of the diethylphosphite anion on carbonyl groups, leading to the formation of phosphaorganometallic species (Kuramshin et al., 2005).
Medical Research
- In medical research, the sodium salt of diethylphosphite-carboxyborane, a boron analogue of NaDEPh, shows promise in antitumor properties. This compound and its derivatives have been synthesized and examined for cytotoxic and antitumor characteristics (Sood et al., 1991).
Properties
CAS No. |
35160-38-4 |
|---|---|
Molecular Formula |
C4H11NaO2P |
Molecular Weight |
145.09 g/mol |
IUPAC Name |
sodium;diethylphosphinate |
InChI |
InChI=1S/C4H11O2P.Na/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |
InChI Key |
LQQZCRDKYVCYAW-UHFFFAOYSA-N |
SMILES |
CCP(=O)(CC)[O-].[Na+] |
Canonical SMILES |
CCP(=O)(CC)O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


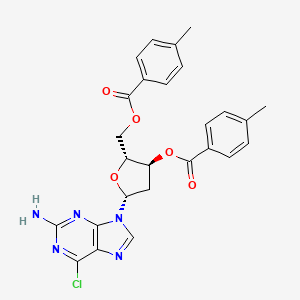
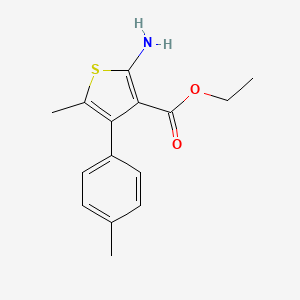
![1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B3262043.png)
![2-[(4-Chloro-benzyl)-methyl-amino]-ethanol](/img/structure/B3262046.png)
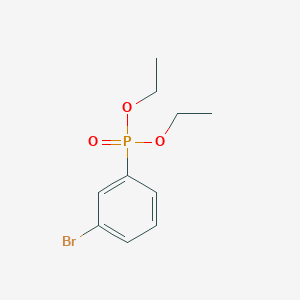
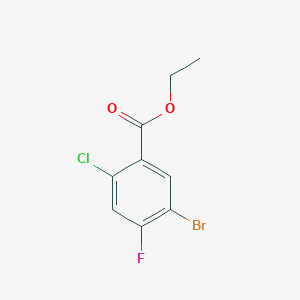
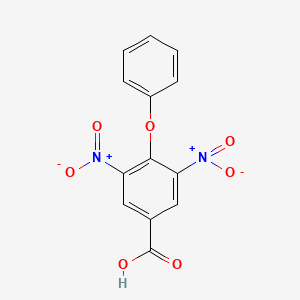
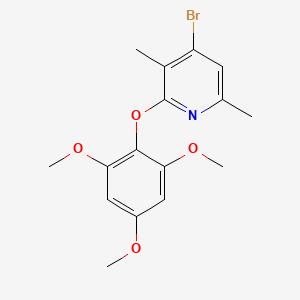

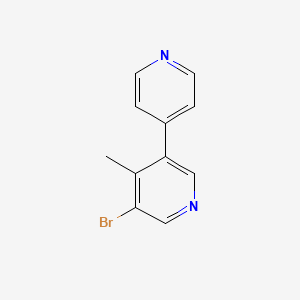

![5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B3262101.png)

![(2S)-2-ethoxy-3-[4-[(E)-5-phenylpent-2-en-4-ynoxy]phenyl]propanoic Acid](/img/structure/B3262116.png)
